molecular formula C7H6BrN B1611399 2-(1-Bromovinyl)pyridine CAS No. 67200-49-1

2-(1-Bromovinyl)pyridine

Cat. No.: B1611399
CAS No.: 67200-49-1
M. Wt: 184.03 g/mol
InChI Key: CXMDMTPJNHAVGI-UHFFFAOYSA-N
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Description

2-(1-Bromovinyl)pyridine is an organic compound with the molecular formula C7H6BrN It is a derivative of pyridine, where a bromovinyl group is attached to the second position of the pyridine ring

Scientific Research Applications

2-(1-Bromovinyl)pyridine has several applications in scientific research:

Safety and Hazards

When handling 2-(1-Bromovinyl)pyridine, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It’s also important to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromovinyl)pyridine typically involves the bromination of 2-vinylpyridine. One common method includes the addition of bromine to 2-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali . This method ensures the formation of the desired bromovinyl group at the second position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromovinyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki and Stille coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.

    Addition Reactions: Reagents such as hydrogen halides or halogens can be used under mild conditions.

    Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(1-Bromovinyl)pyridine and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromovinyl)pyridine is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(1-bromoethenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMDMTPJNHAVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574186
Record name 2-(1-Bromoethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67200-49-1
Record name 2-(1-Bromoethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-(1-Bromovinyl)pyridine

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